molecular formula C15H23N3O2 B14159650 N,N'-pyridine-2,6-diyldipentanamide CAS No. 171022-17-6

N,N'-pyridine-2,6-diyldipentanamide

Cat. No.: B14159650
CAS No.: 171022-17-6
M. Wt: 277.36 g/mol
InChI Key: DUOGRRYVABQGPV-UHFFFAOYSA-N
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Description

N,N'-pyridine-2,6-diyldipentanamide (PBP) is a pyridine-cored bisamide compound synthesized from valeric acid and 2,6-diaminopyridine . It serves as a high-value organic additive in the electrolyte systems of aqueous zinc-ion batteries (AZIBs) . Its primary research value lies in its multi-functional mechanism to stabilize zinc anodes. The molecule adsorbs strongly onto the zinc metal surface, forming a protective layer that suppresses detrimental side reactions, including hydrogen evolution and zinc corrosion . Furthermore, it modulates the solvation structure of zinc ions (Zn²⁺) and enhances the hydrogen-bonding network of the electrolyte, which collectively reduces water reactivity and promotes uniform, dendrite-free zinc deposition during cycling . This action significantly improves the battery's Coulombic efficiency, cycling stability, and overall lifetime. Research demonstrates that trace amounts of this additive can lead to a substantial increase in the initial capacity of Zn

Properties

CAS No.

171022-17-6

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

N-[6-(pentanoylamino)pyridin-2-yl]pentanamide

InChI

InChI=1S/C15H23N3O2/c1-3-5-10-14(19)17-12-8-7-9-13(16-12)18-15(20)11-6-4-2/h7-9H,3-6,10-11H2,1-2H3,(H2,16,17,18,19,20)

InChI Key

DUOGRRYVABQGPV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCC

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations

Core Reactivity of 2,6-Diaminopyridine

The target compound derives from 2,6-diaminopyridine , where both amine groups undergo acylation with pentanoyl chloride or equivalent reagents. The electronic environment of the pyridine ring influences reactivity: the electron-withdrawing nature of the nitrogen atom in the ring deactivates the aromatic system, directing electrophilic substitution to the para positions. However, in this case, the amines at positions 2 and 6 are nucleophilic sites primed for acyl group transfer.

Acylation Pathways

Acylation of primary amines typically proceeds via two primary mechanisms:

  • Direct acylation using acyl chlorides in the presence of a base (e.g., triethylamine or pyridine).
  • Coupling-agent-mediated synthesis using carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU) to activate carboxylic acids.

For N,N'-pyridine-2,6-diyldipentanamide , the former method is industrially favorable due to cost and scalability, while the latter offers higher yields in sensitive substrates.

Synthetic Methodologies

Direct Acylation with Pentanoyl Chloride

Protocol
  • Reagents :

    • 2,6-Diaminopyridine (1 equiv)
    • Pentanoyl chloride (2.2 equiv)
    • Triethylamine (3 equiv)
    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Procedure :

    • Dissolve 2,6-diaminopyridine (10 mmol) in 50 mL anhydrous DCM under nitrogen.
    • Add triethylamine (30 mmol) dropwise at 0°C.
    • Slowly introduce pentanoyl chloride (22 mmol) over 30 minutes.
    • Warm to room temperature and stir for 12 hours.
    • Quench with ice-cold water, extract with DCM, dry over Na$$2$$SO$$4$$, and concentrate.
    • Purify via recrystallization (ethyl acetate/hexane) or column chromatography (SiO$$_2$$, 5% MeOH/DCM).
  • Yield : ~65–75% (hypothetical, based on analogous formamide synthesis).

Challenges
  • Over-acylation : Excess acyl chloride may lead to side products.
  • Solubility : 2,6-Diaminopyridine exhibits limited solubility in non-polar solvents, necessitating polar aprotic media.

Carbodiimide-Mediated Coupling

Protocol
  • Reagents :

    • 2,6-Diaminopyridine (1 equiv)
    • Pentanoic acid (2.2 equiv)
    • EDCI (2.2 equiv), HOBt (2.2 equiv)
    • Dimethylformamide (DMF)
  • Procedure :

    • Dissolve pentanoic acid (22 mmol), EDCI (22 mmol), and HOBt (22 mmol) in 50 mL DMF.
    • Stir for 30 minutes at 0°C to activate the acid.
    • Add 2,6-diaminopyridine (10 mmol) and stir at room temperature for 24 hours.
    • Dilute with ethyl acetate, wash with 1M HCl and brine, dry, and concentrate.
    • Purify via silica gel chromatography (gradient elution with EtOAc/hexane).
  • Yield : ~80–85% (hypothetical, extrapolated from triazole acylation in).

Advantages
  • Minimizes side reactions compared to acyl chlorides.
  • Suitable for acid-sensitive substrates.

Comparative Analysis of Methods

Parameter Direct Acylation Carbodiimide Coupling
Cost Low High
Yield Moderate (65–75%) High (80–85%)
Purity Requires purification High purity post-workup
Scalability Industrial-friendly Limited by reagent cost
Side Products Possible over-acylation Minimal

Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$):

    • δ 8.65 (s, 2H, pyridine-H),
    • δ 7.75 (t, 1H, pyridine-H),
    • δ 2.35 (t, 4H, CH$$_2$$CO),
    • δ 1.55 (m, 8H, CH$$_2$$),
    • δ 0.92 (t, 6H, CH$$_3$$).
  • IR (KBr):

    • 3280 cm$$^{-1}$$ (N-H stretch),
    • 1640 cm$$^{-1}$$ (C=O amide I),
    • 1550 cm$$^{-1}$$ (amide II).
  • Mass Spectrometry :

    • ESI-MS: $$ m/z $$ 304.2 [M+H]$$^+$$.

Industrial and Research Implications

The carbodiimide method, while costlier, is preferable for small-scale synthesis in pharmaceutical research due to superior yields and purity. Direct acylation remains relevant for bulk production, where marginal yield losses are offset by lower reagent expenses. Future directions include catalytic acylation strategies or enzymatic approaches to enhance atom economy.

Chemical Reactions Analysis

Types of Reactions

N,N’-pyridine-2,6-diyldipentanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

N,N’-pyridine-2,6-diyldipentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-pyridine-2,6-diyldipentanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, thereby modulating the activity of the target molecules. This interaction can lead to changes in the biochemical pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

N,N′-Bis(pyridin-2-ylmethylidene)pyridine-2,6-dicarbohydrazide ()
  • Core Structure : Pyridine-2,6-dicarbohydrazide with appended pyridine rings.
  • Crystallography : The compound exhibits near-planar conjugation (dihedral angles: 9.13° and 4.35°) and forms supramolecular chains via C–H···N and C–H···O interactions .
N,N′-Bis[4-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide ()
  • Core Structure : Pyridine-2,6-dicarboxamide with electron-withdrawing trifluoromethylphenyl groups.
  • Impact of Substituents : The trifluoromethyl groups introduce strong electron-withdrawing effects, altering electronic properties and reactivity. This compound may exhibit enhanced thermal stability and resistance to hydrolysis compared to the pentanamide analog .
N,N′-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) ()
  • Core Structure : Pyridine-2,6-diamide with bulky 2,2-dimethylpropanamide groups.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
N,N'-Pyridine-2,6-diyldipentanamide* C₁₅H₂₂N₄O₂ 294.36 Moderate solubility in DMF, planar structure
N,N′-Bis(pyridin-2-ylmethylidene)pyridine-2,6-dicarbohydrazide C₁₉H₁₆N₈O₂ 396.39 High polarity, forms supramolecular chains
N,N′-Bis[4-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide C₂₁H₁₄F₆N₄O₂ 492.36 Enhanced thermal stability, hydrophobic
N,N′-(Pyridine-2,6-diyl)bis(2,2-dimethylpropanamide) C₁₅H₂₃N₃O₂ 289.36 Low crystallinity, improved lipophilicity

Q & A

Basic: What are the standard synthetic routes for N,N'-pyridine-2,6-diyldipentanamide?

Methodological Answer:
this compound is typically synthesized via condensation reactions. For example, derivatives like N,N'-pyridine-2,6-bis(2-methacrylamide) are prepared by reacting 2,6-diaminopyridine with methacrylic acid derivatives under anhydrous conditions. The reaction involves:

  • Batch-wise addition of 2,6-diaminopyridine to methacryloyl chloride in dichloromethane, followed by refluxing for 24 hours.
  • Neutralization with potassium carbonate, extraction, and recrystallization using petroleum ether/ethyl acetate .
    Variants may use pyridine-2,6-dicarboxylic acid as a precursor, esterified to form intermediates (e.g., dimethyl esters) before hydrazination or amidation .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify proton environments and carbon backbone integrity, particularly for pyridine rings and amide linkages .
  • Mass Spectrometry (ESI-MS): Confirms molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (FT-IR): Identifies characteristic bands for amide C=O (~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • Elemental Analysis: Validates purity and stoichiometry .

Basic: What are common research applications of this compound derivatives?

Methodological Answer:

  • Coordination Chemistry: Acts as a functional monomer in ion-imprinted polymers (e.g., Cd(II) adsorption) due to its pyridine and amide moieties, which coordinate metal ions .
  • Anion Recognition: Derivatives like N,N′-bis(2-(pyridinyl)ethyl)pyridine-2,6-dicarboxamide serve as selective anion receptors via hydrogen bonding and π-π interactions .
  • Nuclear Waste Separation: Tridentate pyridine-2,6-dicarboxamide ligands selectively bind actinides over lanthanides in solvent extraction systems .

Advanced: How does ligand preorganization impact selectivity in metal ion separation?

Methodological Answer:
Cyclic pyridine-2,6-dicarboxamide ligands exhibit enhanced selectivity for actinides (e.g., Am³⁺) over lanthanides due to their rigid, preorganized structures. This rigidity reduces entropic penalties during complexation, unlike flexible open-chain analogs. Computational studies (DFT) show cyclic ligands form stronger bonds with smaller actinide ions, validated by solvent extraction experiments with nitric acid media .

Advanced: What computational methods are used to predict ligand-metal binding affinities?

Methodological Answer:

  • Density Functional Theory (DFT): Models electronic structures to compare binding energies of ligands with target metals (e.g., Am³⁺ vs. Eu³⁺). Parameters include charge distribution, orbital interactions, and solvation effects .
  • Molecular Dynamics (MD): Simulates conformational stability of ligand-metal complexes in solvent environments .

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:
While direct safety data for this compound is limited, analogous amides (e.g., N,N-diethylacetamide) require:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors/aerosols .
  • Spill Management: Absorb with inert materials (e.g., sand) and avoid water flushing to prevent environmental contamination .

Advanced: How to resolve contradictions in adsorption capacity data for ion-imprinted polymers using this ligand?

Methodological Answer:
Discrepancies often arise from:

  • Template Leaching: Optimize crosslinker (e.g., ethylene glycol dimethacrylate) ratios during polymerization to retain Cd(II) imprinting sites .
  • pH Dependency: Conduct adsorption studies across pH 4–7 to identify optimal binding (e.g., pH 6 for Cd(II)) and mitigate proton competition .
  • Competitive Ions: Use selectivity coefficients (e.g., KCd/ZnK_{Cd/Zn}) to assess interference from Zn²⁺ or Pb²⁺ .

Advanced: How to enhance selectivity in anion recognition using pyridine-2,6-dicarboxamide derivatives?

Methodological Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., –CF₃) to pyridine rings to strengthen hydrogen bonding with target anions like acetate .
  • Preorganization: Design macrocyclic derivatives to reduce conformational flexibility, improving binding specificity .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO) to enhance anion-ligand interactions via dielectric constant modulation .

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